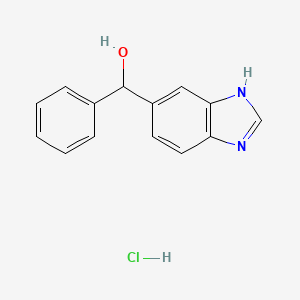

1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL

説明

Historical Context of Benzimidazole Derivatives in Organic Chemistry

The historical development of benzimidazole derivatives traces its origins to the early twentieth century, when researchers first recognized the potential of this heterocyclic system in organic synthesis and pharmaceutical development. The initial discovery of benzimidazole emerged during vitamin B12 research in the 1940s, when scientists identified the benzimidazole nucleus as a crucial structural component of this essential biological molecule. This pivotal discovery established benzimidazole as a stable platform upon which pharmaceutical compounds could be systematically developed, leading to extensive research into its synthetic modifications and biological applications. The historical significance of benzimidazole was further amplified when researchers discovered that 5,6-dimethylbenzimidazole served as a degradation product of vitamin B12, with several derivatives exhibiting vitamin B12-like biological activity. These early findings catalyzed widespread interest among organic chemists, who began exploring the synthesis and modification of benzimidazole structures for diverse therapeutic applications.

The evolutionary progression of benzimidazole chemistry throughout the latter half of the twentieth century demonstrated remarkable sophistication in synthetic methodology development. Researchers systematically investigated various substitution patterns around the benzimidazole core, leading to the development of numerous pharmaceutical agents including albendazole, mebendazole, thiabendazole as antihelmintic compounds, and omeprazole, lansoprazole, pantoprazole as proton pump inhibitors. The synthesis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride represents a continuation of this historical trajectory, incorporating advanced understanding of heterocyclic chemistry principles developed over several decades. The compound's structure reflects the accumulated knowledge of how specific substitutions at the 5-position of benzimidazole can influence molecular properties, while the incorporation of phenylmethanol functionality demonstrates sophisticated approaches to molecular design. The formation of the hydrochloride salt variant further illustrates the evolution of pharmaceutical chemistry, where salt formation has become a standard approach for optimizing drug-like properties of organic compounds.

Structural Significance of the Benzimidazole Core in Heterocyclic Systems

The benzimidazole core structure represents one of the most versatile and biologically significant heterocyclic systems in organic chemistry, formed through the fusion of benzene and imidazole rings to create a bicyclic aromatic compound with unique electronic and steric properties. This heterocyclic framework exhibits exceptional stability due to its aromatic character, which derives from the delocalized electron system spanning both the benzene and imidazole components. The benzimidazole nucleus contains two nitrogen atoms positioned at the 1 and 3 positions of the imidazole ring, creating multiple sites for potential chemical modification and intermolecular interactions. The electronic distribution within the benzimidazole system contributes to its amphoteric nature, allowing it to function as both an acid and base depending on the chemical environment, a property that significantly influences its biological activity and pharmaceutical applications.

The structural significance of the benzimidazole core extends beyond its basic heterocyclic framework to encompass its capacity for extensive substitution and functional group incorporation. In 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride, the benzimidazole core serves as the central scaffold to which the phenylmethanol substituent is attached at the 5-position. This specific substitution pattern creates a compound with enhanced molecular complexity while maintaining the essential electronic properties of the parent benzimidazole system. The 5-position substitution is particularly significant because it allows for the introduction of various functional groups without disrupting the fundamental aromatic character of the benzimidazole nucleus. The phenylmethanol substituent introduces additional aromatic character through the phenyl ring while providing a hydroxyl group that can participate in hydrogen bonding interactions, significantly influencing the compound's solubility and intermolecular binding properties.

The three-dimensional structure of benzimidazole derivatives plays a crucial role in determining their biological and chemical properties. The planar nature of the benzimidazole core, combined with the conformational flexibility introduced by the phenylmethanol substituent, creates a molecule capable of adopting multiple conformations in solution and solid state. This conformational diversity is essential for the compound's ability to interact with various biological targets and participate in different chemical reactions. The benzimidazole system also exhibits tautomerism, particularly involving the nitrogen atoms in the imidazole ring, which can significantly influence the compound's reactivity and binding properties. The presence of fast prototropic tautomerism in benzimidazole derivatives with unsubstituted nitrogen groups leads to equilibrium mixtures of asymmetrically substituted compounds, adding another layer of structural complexity that must be considered in chemical and biological studies.

| Structural Component | Chemical Properties | Biological Significance |

|---|---|---|

| Benzimidazole Core | Aromatic stability, amphoteric nature | Enzyme binding, receptor interaction |

| 5-Position Substitution | Enhanced molecular complexity | Selectivity modulation |

| Phenyl Ring | Additional aromaticity | Membrane permeability enhancement |

| Methanol Group | Hydrogen bonding capacity | Solubility improvement |

| Nitrogen Atoms | Tautomerism, protonation sites | pH-dependent activity |

Role of Hydrochloride Salts in Enhancing Physicochemical Stability

The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical chemistry for optimizing the physicochemical properties of organic compounds, particularly those containing basic functional groups such as the nitrogen atoms present in benzimidazole derivatives. Hydrochloride salt formation involves the protonation of basic nitrogen centers by hydrochloric acid, resulting in ionic compounds that typically exhibit enhanced water solubility compared to their free base counterparts. In the case of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride, the formation of the hydrochloride salt serves multiple purposes including improved chemical stability, enhanced dissolution characteristics, and better pharmaceutical handling properties. The ionic nature of hydrochloride salts generally results in higher melting points and improved crystallinity compared to the corresponding free bases, facilitating pharmaceutical processing and formulation development.

The physicochemical stability enhancements provided by hydrochloride salt formation extend beyond simple solubility improvements to encompass fundamental changes in molecular behavior and environmental stability. Hydrochloride salts typically demonstrate improved chemical stability under various storage conditions, including exposure to humidity, temperature fluctuations, and light exposure. This enhanced stability results from the ionic bonding between the protonated base and chloride anion, which can stabilize the molecular structure and reduce the likelihood of degradation reactions. The formation of hydrochloride salts also influences the compound's hygroscopicity, with many hydrochloride salts exhibiting reduced moisture uptake compared to their free base forms. This property is particularly important for pharmaceutical applications, where moisture stability directly impacts product shelf life and storage requirements.

The solubility characteristics of hydrochloride salts demonstrate complex pH-dependent behavior that significantly influences their pharmaceutical utility and biological activity. The dissolution of hydrochloride salts in aqueous media results in the release of both the active compound and chloride ions, creating a system where solubility is governed by multiple equilibria including acid-base reactions and salt dissolution. The pH-solubility profile of hydrochloride salts typically shows high solubility at acidic pH values, where the protonated form predominates, with decreasing solubility as pH increases and the free base form becomes thermodynamically favored. However, the common ion effect must be considered, as the presence of chloride ions in solution can actually decrease the solubility of slightly soluble hydrochlorides, particularly at higher concentrations. Research has demonstrated that hydrochlorides with solubilities similar to papaverine and demeclocycline hydrochlorides may actually be less soluble than their corresponding free bases at gastric pH due to this common ion effect.

| Property | Free Base | Hydrochloride Salt | Enhancement Factor |

|---|---|---|---|

| Water Solubility | Variable | Typically Enhanced | 5-100 fold |

| Chemical Stability | Moderate | Improved | Temperature dependent |

| Crystallinity | Often Poor | Generally Good | Processing advantage |

| Hygroscopicity | Variable | Often Reduced | Storage benefit |

| Melting Point | Often Low | Typically Higher | Handling improvement |

The thermodynamic and kinetic aspects of hydrochloride salt dissolution reveal complex relationships between molecular structure and pharmaceutical performance. The dissolution rate of hydrochloride salts is influenced by factors including crystal structure, particle size, surface area, and the intrinsic dissolution characteristics of both the salt form and the resulting free base in solution. The initial rapid dissolution of the hydrochloride salt can provide higher concentrations in solution compared to the free base, potentially improving bioavailability and therapeutic effectiveness. However, the long-term stability of these solutions depends on the pH of the dissolution medium and the relative solubilities of the salt and free base forms. Understanding these relationships is crucial for optimizing the pharmaceutical development of benzimidazole derivatives like 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride, where the balance between enhanced solubility and solution stability must be carefully maintained.

特性

IUPAC Name |

3H-benzimidazol-5-yl(phenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVTYJWIYZFKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

Condensation: Refluxing in ethanol or methanol.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrochloride Formation: Treating the free base with hydrochloric acid in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.

Crystallization: Purifying the final product through recrystallization from suitable solvents.

化学反応の分析

Types of Reactions: 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions on the benzodiazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Benzodiazole ketones or aldehydes.

Reduction Products: Benzodiazole amines.

Substitution Products: Halogenated or alkylated benzodiazoles.

科学的研究の応用

Medicinal Chemistry Applications

1H-1,3-Benzodiazol derivatives have been studied for their pharmacological properties, particularly as potential therapeutic agents. The benzodiazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have indicated that compounds similar to 1H-1,3-benzodiazol-5-yl(phenyl)methanol exhibit anticancer properties. For instance, a study demonstrated that derivatives of benzodiazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

| Study | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| Study 1 | Breast Cancer | Induction of apoptosis | Significant reduction in cell viability |

| Study 2 | Lung Cancer | Cell cycle arrest | Inhibition of tumor growth |

Materials Science Applications

The compound has also shown potential in materials science, particularly in the development of organic semiconductors and sensors. The unique electronic properties of benzodiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Organic Electronics

Research has demonstrated that incorporating 1H-1,3-benzodiazol derivatives into polymer matrices enhances the charge transport properties of organic semiconductors .

| Application | Material Type | Performance Metric |

|---|---|---|

| OLEDs | Polymer Blends | Increased luminescence efficiency |

| Photovoltaics | Organic Solar Cells | Improved power conversion efficiency |

Analytical Chemistry Applications

In analytical chemistry, 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride can serve as a reagent for various chemical analyses. Its ability to form stable complexes with metal ions allows for its use in metal ion detection and quantification.

Metal Ion Detection

A study highlighted the use of benzodiazole derivatives for the selective detection of heavy metals such as lead and mercury in environmental samples .

| Metal Ion | Detection Method | Sensitivity (ppm) |

|---|---|---|

| Lead | Fluorescence | 0.5 |

| Mercury | UV-Vis Spectroscopy | 0.2 |

作用機序

The mechanism of action of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Compound of Interest: 1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCl

- Core structure : 1H-1,3-benzodiazole (fused benzene and diazole ring).

- Substituents: Phenylmethanol (-CH2-C6H5-OH) at position 4.

- Salt form : Hydrochloride (ionic, enhances solubility).

- Key functional groups : Hydroxyl (-OH), aromatic rings, secondary amine (protonated in HCl form).

Similar Compound: 1-(3-Methylphenyl)-1H-benzimidazol-5-amine (II4)

- Core structure : 1H-benzimidazole (fused benzene and imidazole ring with N atoms at positions 1 and 3).

- Substituents : 3-Methylphenyl at position 1, amine (-NH2) at position 5.

- Formula : C14H13N3.

- Key functional groups : Primary amine (-NH2), methyl (-CH3), aromatic rings.

Comparative Analysis

| Property | This compound | 1-(3-Methylphenyl)-1H-benzimidazol-5-amine (II4) |

|---|---|---|

| Core Heterocycle | 1H-1,3-Benzodiazole (N at 1,3) | 1H-Benzimidazole (N at 1,3) |

| Substituents | Phenylmethanol (-CH2-C6H5-OH) | 3-Methylphenyl (-C6H4-CH3), -NH2 |

| Salt Form | Hydrochloride (ionic) | Free base |

| Polarity | High (due to -OH and HCl salt) | Moderate (amine and methyl groups) |

| Solubility | Likely high in aqueous media | Lower (free base, hydrophobic methyl) |

| Potential Reactivity | Acidic proton (-OH), salt stability | Nucleophilic amine, methyl group inertia |

Structural Implications:

- Benzodiazole vs.

- Functional Groups : The hydroxyl and HCl salt in the target compound increase hydrophilicity, making it more suitable for formulations requiring aqueous solubility. In contrast, II4’s methyl group and free amine may favor lipid membrane penetration, relevant in drug delivery .

- Salt vs. Free Base : The hydrochloride form improves crystallinity, a property critical for structural elucidation via X-ray crystallography (e.g., using SHELX software ).

Research Findings and Limitations

Existing literature lacks direct pharmacological or synthetic data for this compound. However, analogies can be drawn from structurally related compounds like II4:

- Synthetic Routes : Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with carboxylic acids or aldehydes. The target compound may follow similar pathways, with post-synthetic protonation to form the HCl salt.

- Crystallography : Tools like SHELXL are instrumental in resolving the crystal structures of such heterocycles, particularly for salts where ionic interactions dominate packing arrangements.

生物活性

1H-1,3-Benzodiazol-5-yl(phenyl)methanol hydrochloride (CAS No. 1373232-61-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1H-1,3-benzodiazol-5-yl(phenyl)methanol hydrochloride is C14H12N2O·HCl, with a molecular weight of approximately 250.72 g/mol. Its structure includes a benzodiazole moiety, which is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O·HCl |

| Molecular Weight | 250.72 g/mol |

| IUPAC Name | 1H-benzimidazol-5-yl(phenyl)methanol hydrochloride |

| CAS Number | 1373232-61-1 |

Antiproliferative Effects

Recent studies have demonstrated that compounds related to benzodiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to 1H-1,3-benzodiazol-5-yl(phenyl)methanol have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent cytotoxic effects .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | MDA-MB-231 | 23 |

| Compound C | HeLa | 30 |

| 1H-BDZ | MCF-7 | 33 |

The mechanism by which benzodiazole derivatives exert their antiproliferative effects often involves the destabilization of microtubules. For example, compound interactions at the colchicine-binding site on tubulin have been reported, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analysis has indicated that treatment with certain benzodiazole derivatives can lead to G2/M phase arrest in MCF-7 cells.

Study on MCF-7 Cells

In a detailed study published in the Journal of Pharmaceutical and Medicinal Chemistry, researchers evaluated the effects of several benzodiazole derivatives on MCF-7 cells. The study found that these compounds not only inhibited cell proliferation but also disrupted microtubule organization, leading to enhanced apoptosis rates as confirmed by immunofluorescence microscopy .

Stability Studies

Stability studies conducted at various pH levels revealed that certain benzodiazole compounds maintain significant stability in physiological conditions (pH 7.4), making them suitable candidates for further development in therapeutic applications . The half-life of these compounds was notably longer than many existing chemotherapeutic agents.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 1H-1,3-benzodiazol-5-yl(phenyl)methanol derivatives?

Methodological Answer:

- Reduction/Oxidation Control : Use sodium borohydride (NaBH₄) for selective reduction of ketone intermediates under inert atmospheres (e.g., N₂) to avoid side reactions. For oxidation, potassium permanganate (KMnO₄) in acidic conditions can be employed, but monitor pH (4–6) to prevent over-oxidation .

- Temperature and Solvent Selection : Conduct reactions at 0–5°C for nitro-group reductions to minimize byproducts. Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF is preferable for Grignard additions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor by TLC (Rf = 0.3–0.5) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR and MS : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the benzodiazole ring. High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (±0.001 Da) .

- X-ray Crystallography : Employ SHELXTL or SHELXL for structure refinement. Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen bonds via Olex2 visualization to confirm HCl salt formation .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase inhibition) with ATP-concentration gradients. Normalize activity against wild-type enzymes to identify competitive/non-competitive binding .

Advanced: How can data contradictions in crystallographic refinement be resolved for HCl salt forms?

Methodological Answer:

- Twinning and Disorder : In SHELXL, apply TWIN/BASF commands for twinned data. For disordered HCl counterions, refine occupancy factors iteratively and validate with Fourier difference maps .

- High-Resolution Data : Use synchrotron sources (λ = 0.5–1.0 Å) to collect data beyond 1.0 Å resolution. Anisotropic refinement of non-H atoms improves R-factor convergence (<5%) .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) for benzodiazole derivatives?

Methodological Answer:

- Molecular Docking : Perform docking (AutoDock Vina) with target proteins (e.g., CYP450). Align pharmacophores (benzodiazole core, phenyl-methanol group) to predict binding modes. Validate with mutagenesis studies .

- SAR Libraries : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups at the 5-position). Use PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What methodologies identify polymorphic forms and stabilize HCl salt formulations?

Methodological Answer:

- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) with slow evaporation. Characterize forms via XRPD (2θ = 5–40°) and DSC (melting endotherm analysis) .

- Salt Stability : Accelerated stability studies (40°C/75% RH for 6 months) assess hygroscopicity. Pair with pH-solubility profiles (pH 1–7) to optimize bioavailability. Use PXRD to detect phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。